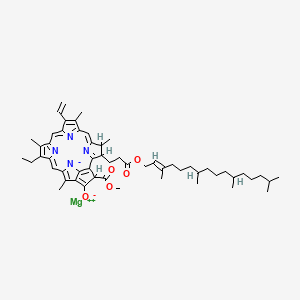
Chlorophylls
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Porphyrin derivatives containing magnesium that act to convert light energy in photosynthetic organisms.
Applications De Recherche Scientifique
Remote Sensing and Photosynthesis Research
Chlorophyll fluorescence, particularly Chlorophyll a fluorescence (ChlaF), has been instrumental in advancing our understanding of photosynthesis. Recent advancements in remote sensing methods enable the detection of solar-induced fluorescence (SIF) from chlorophyll, significantly benefiting research in ecology, ecophysiology, biogeochemistry, agriculture, and forestry. This method overcomes spatial limitations in photosynthesis studies, promising new research directions and opportunities across various scientific fields (Porcar‐Castell et al., 2021).
Water Ecological Health Monitoring
Chlorophyll-a is a key indicator of water eutrophication and ecological health. Monitoring methods for Chlorophyll-a are valued by environmental supervision departments and scientific institutions. Several monitoring methods have been reviewed, each with specific advantages and disadvantages, indicating the necessity for appropriate method selection based on the monitoring objectives and combining different methods for reliable data support in water environmental management and scientific research (Zhang, Shi, & Wang, 2020).
Plant Stress Physiology
Chlorophyll a fluorescence is a crucial technique for studying plant stress physiology. It provides insights into the photosynthetic process and how it's affected by various environmental stressors. This method is essential for understanding the physiological status of photosynthesizers in natural environments and is applied in ecophysiological and toxicological studies to examine the effect of pollutants on plants and algae (Kumar et al., 2014).
Horticultural Applications
In horticulture, chlorophyll fluorescence imaging (CFI) has been applied to diagnose biotic or abiotic stresses in both preharvest and postharvest conditions. It is particularly useful for early detection of stresses before visual symptoms appear, aiding in the screening of genotypes for high tolerance to biotic and abiotic stress (Gorbe & Calatayud, 2012).
Marine Ecology
In marine ecology, chlorophyll fluorescence techniques like Pulse-Amplitude-Modulated (PAM) and Fast Repetition Rate (FRR) fluorometry are used to assess the photosynthetic performance of marine autotrophs, including microalgae, macroalgae, and marine symbiotic invertebrates. This method is vital for understanding natural variations, stress, stress tolerance, and adaptation to changing environments in marine ecosystems (Bhagooli et al., 2021).
Propriétés
Numéro CAS |
22309-13-3 |
|---|---|
Nom du produit |
Chlorophylls |
Formule moléculaire |
C55H72MgN4O5 |
Poids moléculaire |
893.5 g/mol |
Nom IUPAC |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |
Clé InChI |
ATNHDLDRLWWWCB-WNRKZQPVSA-M |
SMILES isomérique |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
Synonymes |
chlorophyll a' |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



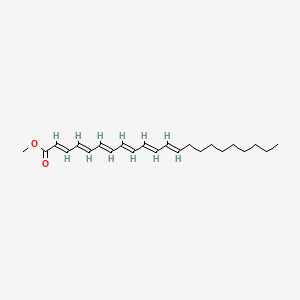
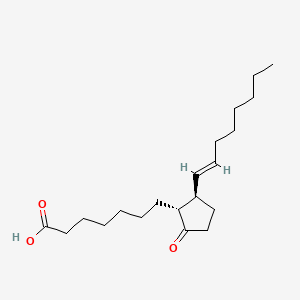
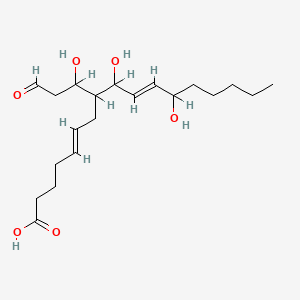
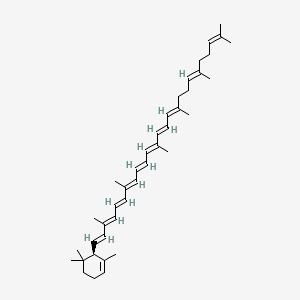

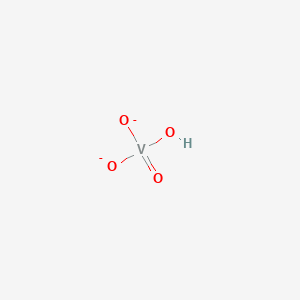
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)


![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)


![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)